molecular formula C16H12O2 B8720864 2-(9H-fluoren-2-yl)acrylic acid

2-(9H-fluoren-2-yl)acrylic acid

Cat. No. B8720864
M. Wt: 236.26 g/mol
InChI Key: SHSMXNOCZCFWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04052436

Procedure details

A mixture of sodium hydride (0.48g.) and dimethylsulfoxide (5ml.) is stirred and heated at 70°-80° until the evolution of hydrogen ceases. The cooled solution is treated with methyltriphenylphosphonium bromide (7.14g) in dimethylsulfoxide (10ml.), stirred for 10 minutes and treated with ethyl fluorene-2-glyoxylic acid (5.32g.). The reaction mixture is stirred for 1 hr., the solvent evaporated and the residue extracted with ether after the addition of water. The ether extracts are washed with water, dried (MgSO4) and evaporated. The residue is hydrolyzed by refluxing it in 50% methanol (50ml.) containing potassium hydroxide (5g.) for 3 hr. The reaction mixture is concentrated, acidified and extracted with ether. The ether extracts are washed with water, dried (MgSO4) and evaporated to give the title compound.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl fluorene-2-glyoxylic acid
Quantity
5.32 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
7.14 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[H][H].C([C:7]1[C:19]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11]=2[CH:10]=[CH:9][C:8]=1[C:20](=O)[C:21]([OH:23])=[O:22])C.[CH3:25]S(C)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:25]=[C:20]([C:8]1[CH:9]=[CH:10][C:11]2[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH2:18][C:19]=2[CH:7]=1)[C:21]([OH:23])=[O:22] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
ethyl fluorene-2-glyoxylic acid
Quantity
5.32 g
Type
reactant
Smiles
C(C)C1=C(C=CC=2C3=CC=CC=C3CC12)C(C(=O)O)=O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
7.14 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
, the solvent evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ether
ADDITION
Type
ADDITION
Details
after the addition of water
WASH
Type
WASH
Details
The ether extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing it in 50% methanol (50ml.)
ADDITION
Type
ADDITION
Details
containing potassium hydroxide (5g.) for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C=C(C(=O)O)C1=CC=2CC3=CC=CC=C3C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.